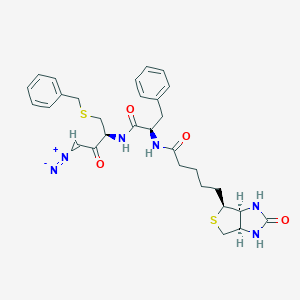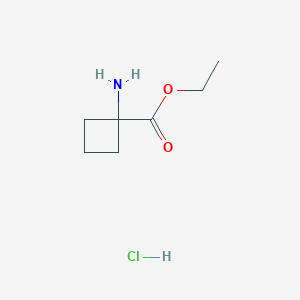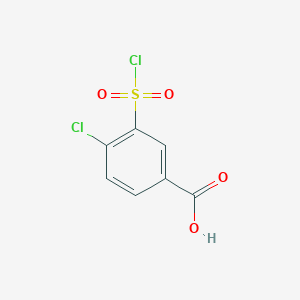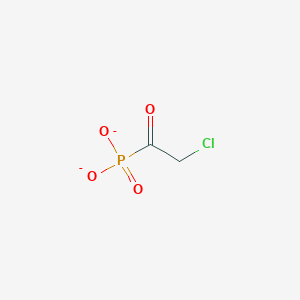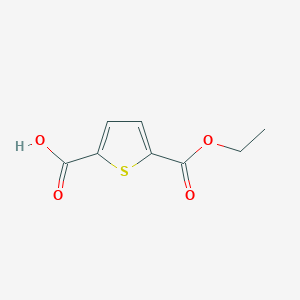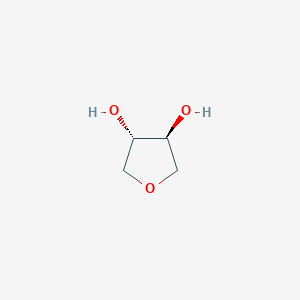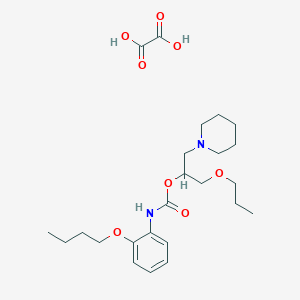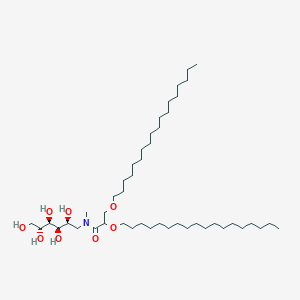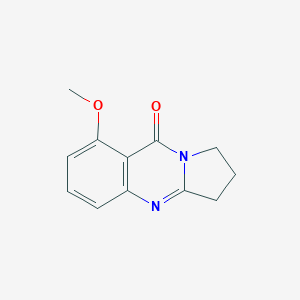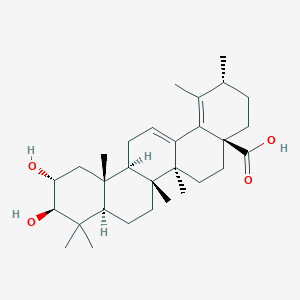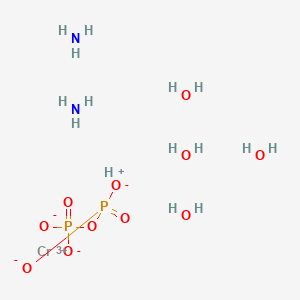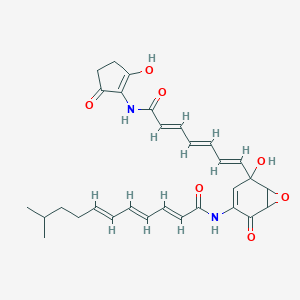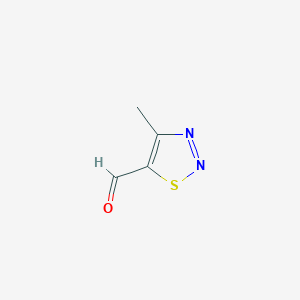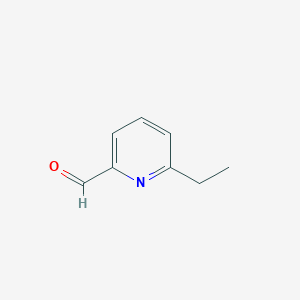
6-Ethylpicolinaldehyde
Übersicht
Beschreibung
6-Ethylpicolinaldehyde is a chemical compound that is part of the quinoline family, which is a class of heterocyclic aromatic organic compounds. It is characterized by a pyridine ring fused to a benzene ring. The compound has been the subject of various studies due to its potential applications in medicinal chemistry and its interesting chemical properties.
Synthesis Analysis
The synthesis of 6-Ethylpicolinaldehyde derivatives has been explored through different methods. One such derivative, 6-Ethyl-4-hydroxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde (HL), was synthesized using a Vilsmeier-Haack reaction of 3-acetyl-1-ethyl-4-hydroxyquinolin2(1H)-one . This method is known for introducing aldehyde groups into substrates and is widely used in the synthesis of various aromatic compounds.
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been studied using various analytical techniques. For instance, semi-empirical (PM3) calculations were performed to predict the most probable structure and nature of bonding of the HL ligand to metal ions . These calculations, along with experimental data, help in understanding the molecular geometry and electronic structure of the compound, which is crucial for its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical behavior of 6-Ethylpicolinaldehyde derivatives has been investigated, particularly their reactivity towards different reagents. The study of the reaction of the titled aldehyde with hydroxylamine hydrochloride under various conditions showed distinctive chemical behavior, leading to a variety of products through ring-opening ring-closure (RORC) mechanisms . These reactions are significant as they can lead to the formation of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Ethylpicolinaldehyde and its derivatives are influenced by their molecular structure. The metal complexes derived from the HL ligand, for example, displayed square planar and octahedral geometrical arrangements depending on the nature of the anion . These geometries can affect properties such as solubility, stability, and reactivity. The antimicrobial and antitumor activities of these compounds were also assessed, indicating their potential use in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
As a Catalyst in Organic Synthesis
6-Ethylpicolinaldehyde and its derivatives are prominently used as ligands or intermediates in catalytic reactions. The study by (Solà et al., 1998) highlights its role in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes, a reaction crucial for synthesizing enantiopure alcohols. This application is pivotal in the pharmaceutical industry where the enantiopure compounds are often more effective and less toxic than their racemic mixtures.
In Synthesis of Bioactive Compounds
The compound is integral in synthesizing various bioactive compounds. (Nitta et al., 1992) described its role in producing compounds with potent calcium channel-blocking activity. Such compounds have potential applications in cardiovascular therapeutics.
In Antioxidant and Enzyme Inhibition Studies
6-Ethylpicolinaldehyde derivatives have been investigated for their antioxidant properties and enzyme inhibition capabilities. (Sujayev et al., 2016) studied the inhibition profiles of tetrahydropyrimidine-5-carboxylates against acetylcholinesterase and carbonic anhydrase, enzymes relevant in neurological disorders and glaucoma, respectively.
In Analytical Methods
Compounds derived from 6-Ethylpicolinaldehyde are also used in analytical methods. (Munteanu & Apetrei, 2021) reviewed its use in tests determining antioxidant activity, while (Valcárcel & Pino, 1973) discussed its role in the formation of coloured complexes in the Cu(II)-hydrazine-6-methylpicolinaldehyde system, highlighting its utility in colorimetric assays.
In Material Science and Catalysis
6-Ethylpicolinaldehyde is also significant in material science and catalysis. (Sharma et al., 2012) explored the use of sulfated Ti-SBA-15, a material synthesized from benzaldehyde (a derivative of 6-Ethylpicolinaldehyde), in the oxidation of benzyl alcohol to benzaldehyde, a reaction important in fine chemical and pharmaceutical industries.
Safety And Hazards
Eigenschaften
IUPAC Name |
6-ethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWDMEWZCFVRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441304 | |
| Record name | 6-Ethylpicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylpicolinaldehyde | |
CAS RN |
153646-82-3 | |
| Record name | 6-Ethyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153646-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylpicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

